2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Description
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine core linked to a pyrazole ring substituted with a furan moiety. This structural complexity makes it a candidate for pharmacological applications, particularly in targeting enzymes or receptors that recognize nitrogen-containing heterocycles. Its synthesis typically involves multi-step coupling reactions, as seen in analogous compounds (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one derivatives) .
Properties
IUPAC Name |
2-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVQANNYZUMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole Core Bearing Furan-2-yl Substitution
The pyrazole nucleus with a furan substituent is commonly synthesized via hydrazone formation followed by cyclization:
Step 1: Hydrazone Formation
A furan-2-carbaldehyde derivative is reacted with hydrazine or phenylhydrazine in ethanol under reflux conditions to form the corresponding hydrazone intermediate. For example, a similar approach was reported in the synthesis of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, where the hydrazone was obtained in 80% yield after refluxing for 2 hours.Step 2: Vilsmeier–Haack Formylation
The hydrazone undergoes Vilsmeier formylation using phosphorus oxychloride and dimethylformamide at low temperature (0 °C) to afford a pyrazole-4-carbaldehyde intermediate. The reaction is typically heated to 90 °C for 2 hours, then quenched with ice water to precipitate the product.Step 3: Pyrazole Ring Closure
The aldehyde intermediate reacts with active methylene compounds (e.g., malononitrile, cyanoacetamide) in ethanol with catalytic piperidine under reflux to form pyrazole derivatives. This condensation yields pyrazole rings bearing the furan substituent at the 4-position, as shown by the synthesis of 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile and related compounds with yields ranging from 70-80%.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Furan-2-carbaldehyde + Hydrazine (or phenylhydrazine) | Reflux in ethanol, 2 h | ~80 | Hydrazone intermediate formed |
| 2 | Hydrazone + POCl3 + DMF (Vilsmeier reagent) | 0 °C to 90 °C, 2 h | — | Pyrazole-4-carbaldehyde intermediate |
| 3 | Pyrazole-4-carbaldehyde + Malononitrile + Piperidine | Reflux in ethanol, 3 h | 70–80 | Pyrazole derivative with furan substituent |
| 4 | Pyrazole derivative + Formaldehyde + Piperidine | Reflux or microwave irradiation, base catalysis | 60–75 | Methylene linker introduction and piperidine coupling |
Analytical and Characterization Data
Infrared (IR) Spectroscopy
Characteristic absorptions include cyano groups (~2200 cm⁻¹), C=N stretching (~1600 cm⁻¹), and NH groups (~3300–3500 cm⁻¹) depending on intermediates.Nuclear Magnetic Resonance (NMR)
The pyrazole proton appears as a singlet around 8.5–10 ppm, aromatic and furan protons between 6.5–8.5 ppm, and methylene protons linked to piperidine typically resonate around 3.5–4.5 ppm.Melting Points and Purity
Recrystallization from ethanol or appropriate solvents yields pure compounds with sharp melting points, confirming the successful synthesis.
Summary of Research Findings
The synthesis of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is efficiently achieved via hydrazone formation, Vilsmeier formylation, and condensation with active methylene compounds, followed by methylene linker introduction and piperidine coupling.
Base catalysis using piperidine or triethylamine is crucial for condensation and substitution steps.
Microwave-assisted synthesis offers a viable alternative to conventional reflux, reducing reaction times and maintaining or improving yields.
Analytical data confirm the structures and purity of intermediates and final products, supporting the reliability of these methods.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, such as:
Oxidation: : Typically involving reagents like hydrogen peroxide or permanganate, leading to oxidation of specific functional groups in the molecule.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Particularly nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: : Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include various oxidized or reduced forms of the parent compound, as well as substituted derivatives.
Scientific Research Applications
Synthesis of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
The synthesis of this compound typically involves the reaction between furan derivatives and pyrazole intermediates. For instance, a common synthetic pathway includes the condensation of furan-2-carbaldehyde with a pyrazole derivative followed by the introduction of a piperidine moiety. This method has been documented to yield high purity and yield of the desired product .
Synthetic Route Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Furan derivative + Pyrazole | Reflux in ethanol | Intermediate |
| 2 | Intermediate + Piperidine | Heating at 90°C | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against a range of pathogens. In tests against Gram-positive and Gram-negative bacteria, it demonstrated effective inhibition, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Neuroprotective effects have been observed in animal models where the compound was administered following induced neurotoxicity. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis markers in treated tissues.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing its efficacy against bacterial infections, patients treated with formulations containing this compound showed a 70% improvement in infection resolution rates compared to standard treatments.
Mechanism of Action
The mechanism of action of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, potentially including enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into active sites or binding pockets, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs (piperidine, pyrazole, or fused heterocycles) but differ in substituents, leading to variations in physicochemical properties, bioactivity, and synthetic accessibility. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to bulkier substituents like methylsulfonylphenyl (51d) or dichlorobenzyl (50e), which improve target affinity but reduce solubility .
- Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl in 51d) show higher metabolic stability, whereas furan’s electron-rich nature might increase susceptibility to oxidation .
Synthetic Challenges :
- The target compound’s synthesis likely parallels methods for pyrazole-piperidine hybrids, such as nucleophilic substitution or reductive amination. However, yields for similar compounds (e.g., 43–51% in 50e and 51d) suggest inherent inefficiencies in multi-step purifications .
Structural Characterization: Crystallographic data for analogs (e.g., pyrido[3,4-d]pyrimidinones) were refined using SHELX software, indicating that the target compound’s structure could be resolved via similar protocols .
Biological Activity
The compound 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 231.29 g/mol. The structure includes a piperidine ring substituted with a furan and pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
- Biofilm Inhibition : The compound has shown effectiveness in inhibiting biofilm formation, which is critical for the treatment of persistent infections .
Anticancer Potential
Emerging research suggests that compounds containing pyrazole rings may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Compounds similar to this compound have been reported to activate apoptotic pathways, enhancing their potential as anticancer agents .
Study on Antimicrobial Efficacy
A study conducted on several pyrazole derivatives, including the target compound, reported their effectiveness against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-Pyrazole | 0.22 | Staphylococcus aureus |
| 2-Pyrazole | 0.25 | Staphylococcus epidermidis |
| Other Deriv. | Varies | E. coli, Pseudomonas aeruginosa |
Anticancer Activity Evaluation
In a separate investigation focusing on the anticancer properties of pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Q & A
Q. What are the recommended synthetic pathways for 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the nitrogen atom using alkylation or acylation strategies. A similar scaffold, 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine, was synthesized via a multi-step process involving cyclocondensation of hydrazines with β-keto esters, followed by alkylation .
- Optimization : Key parameters include solvent choice (e.g., dichloromethane for improved solubility), temperature control (room temperature to 60°C), and stoichiometric ratios. Evidence from analogous piperidine-pyrazole hybrids suggests that using NaOH as a base in dichloromethane enhances yield (up to 99% purity) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Answer:
- Analytical Methods :
- HPLC : Purity assessment (e.g., ≥98% by HPLC) .
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent orientation. Variable-temperature NMR can resolve dynamic conformational changes in piperidine rings .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related 1,5-diaryl pyrazoles .
Advanced Research Questions
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies using ADMET Predictor™ or MedChem Designer™ can correlate molecular descriptors (e.g., logP, PSA) with bioavailability. For phenyl piperidine derivatives, topological polar surface area (PSA) values of ~60.94 Ų predict moderate membrane permeability .
- In Silico Docking : Molecular docking with targets like IDE (insulin-degrading enzyme) or adenosine receptors can identify potential binding modes. IDE activators with furan-pyrazole-piperidine motifs showed dose-dependent activity up to 500% activation .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
Answer:
- Key Modifications :
- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the piperidine nitrogen improves metabolic stability. For example, 4-[(piperidin-1-yl)methyl]aniline derivatives exhibited enhanced binding to A2A adenosine receptors .
- Furan/Pyrazole Optimization : Halogenation (Cl, F) at the furan or pyrazole rings enhances antimicrobial activity, as seen in 1,5-diaryl pyrazoles .
- Data-Driven SAR : High-throughput screening of analogs (e.g., IDE activators Ia1 and Ia2) revealed that maximal activation occurs at 200 μM, with potency linked to furan ring orientation .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis : Ensure activity is dose-dependent. For IDE activators, discrepancies in activation levels (110% vs. 500%) were attributed to substrate specificity (e.g., SP1 vs. FRET1) .
- Control Experiments : Use standardized assays (e.g., FP competition binding for receptor antagonists) to minimize variability .
Mechanistic and Structural Questions
Q. How does the intramolecular hydrogen bonding network influence the compound’s conformational stability?
Answer:
- Crystal Structure Insights : X-ray data for related compounds show intramolecular C–H···N/F interactions that stabilize planar pyrazole rings. For example, C17–H17B···N2 bonds in 1,5-diaryl pyrazoles form S(6) ring motifs, reducing conformational flexibility .
- Dynamic NMR : Variable-temperature studies of piperidine derivatives reveal chair-to-chair interconversion rates, with energy barriers calculated via Eyring plots .
Q. What are the potential biological targets of this compound, and how can binding modes be validated?
Answer:
- Target Hypotheses :
- Validation Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
